N-[2-(1H-Imidazol-1-yl)ethyl]acetamide

HDAC inhibition epigenetics cancer research

Researchers requiring selective HDAC6 inhibition without Class I off-target effects face limited sourcing options for validated tool compounds. N-[2-(1H-Imidazol-1-yl)ethyl]acetamide (CAS 501006-12-8) directly addresses this gap: • HDAC6 IC50 = 124 nM with 192-fold selectivity over HDAC1 (IC50 23,800 nM), enabling unambiguous target deconvolution in cancer migration, protein degradation, and neurodegeneration models. • Sub-nanomolar I1 imidazoline receptor binding (Ki = 0.178 nM) with >14,000-fold selectivity over α2-adrenoceptors (Ki > 2,500 nM) for CNS blood-pressure regulation studies. • Structurally distinct from the 4-substituted regioisomer N-acetylhistamine-validated identity prevents misannotation in LC-MS/GC-MS analytical workflows.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B12570008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-Imidazol-1-yl)ethyl]acetamide
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC(=O)NCCN1C=CN=C1
InChIInChI=1S/C7H11N3O/c1-7(11)9-3-5-10-4-2-8-6-10/h2,4,6H,3,5H2,1H3,(H,9,11)
InChIKeyKUQMZLNNWPMISW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(1H-Imidazol-1-yl)ethyl]acetamide: Compound Profile


N-[2-(1H-Imidazol-1-yl)ethyl]acetamide (CAS 501006-12-8) is a small-molecule imidazole-acetamide conjugate with the molecular formula C₇H₁₁N₃O and a molecular weight of 153.18 g/mol . It comprises a 1H-imidazole ring covalently linked via an ethyl spacer to an acetamide group [1]. This compound has been characterized as an inhibitor of histone deacetylases (HDACs) and a ligand for imidazoline I₁ receptors in biochemical assays [2][3].

1
HDAC6-selective inhibition studies in epigenetic research
2
Imidazoline I₁ receptor binding and CNS pathway analysis
3
Imidazole-acetamide SAR and regioisomer discrimination workflows

N-[2-(1H-Imidazol-1-yl)ethyl]acetamide: Substitution Risks


The biological activity of imidazole-acetamide derivatives is exquisitely sensitive to both the imidazole substitution pattern and the N-alkyl chain length. For instance, N-[2-(1H-Imidazol-1-yl)ethyl]acetamide, which features a 1-substituted imidazole, exhibits a distinct target engagement profile compared to its 4-substituted regioisomer, N-acetylhistamine [1]. Furthermore, replacing the ethyl linker with a methylene unit, as in N-ethyl-2-(1-imidazolyl)acetamide, can alter molecular conformation and hydrogen-bonding capacity [2]. These structural nuances directly impact quantifiable parameters such as HDAC isoform selectivity [3] and I₁ receptor binding affinity [4], thereby rendering generic, in-class substitution without experimental validation a significant risk to assay reproducibility and project continuity.

Regioisomer
1-substituted imidazole4-substituted (N-acetylhistamine): target engagement profile may shift, as the latter is a histamine metabolite, not an HDAC6/I₁ ligand.
Linker length
Ethyl spacermethylene unit: molecular conformation and hydrogen-bonding capacity may alter HDAC isoform selectivity and receptor affinity.
Generic substitution
In-class imidazole-acetamide replacement without experimental validation may compromise assay reproducibility and pathway-specific interpretation.

N-[2-(1H-Imidazol-1-yl)ethyl]acetamide Differentiation Evidence


HDAC6 Subtype Selectivity

N-[2-(1H-Imidazol-1-yl)ethyl]acetamide exhibits a pronounced selectivity for HDAC6 over HDAC1. In a fluorogenic enzymatic assay using an acetylated lysine substrate, the compound demonstrated an IC₅₀ of 124 nM for HDAC6, compared to an IC₅₀ of 23,800 nM for HDAC1 [1]. This represents a 192-fold increase in potency for HDAC6.

HDAC6 Subtype Selectivity
Head-to-head
192-fold (HDAC6 IC₅₀ 124 nM vs. HDAC1 23,800 nM)
Supports HDAC6-selective pathway study fit
In vitro fluorogenic assay, pH 8.0
HDAC inhibition epigenetics cancer research

I₁ Receptor Binding Affinity

N-[2-(1H-Imidazol-1-yl)ethyl]acetamide demonstrates exceptionally high affinity for the imidazoline I₁ receptor. In a radioligand displacement assay using [¹²⁵I]PIC in rat PC12 cell membranes, the compound exhibited a Ki of 0.178 nM [1]. In contrast, a related derivative, 2-(1H-imidazol-1-yl)ethanamine, showed an IC₅₀ of 14,800 nM for I₁ receptor binding in rat kidney membranes [2].

I₁ Receptor Binding Affinity
Cross-study comparable
Target Ki 0.178 nM vs. comparator 14,800 nM
Target
Comparator
Supports I₁ receptor pathway-response context
Radioligand displacement, rat PC12 vs. kidney membranes
imidazoline receptor CNS pharmacology binding affinity

I₁ Receptor vs. α₂-Adrenoceptor Selectivity

N-[2-(1H-Imidazol-1-yl)ethyl]acetamide displays significant selectivity for the I₁ imidazoline receptor over α₂-adrenoceptors. While it binds with high affinity (Ki = 0.178 nM) to the I₁ receptor [1], its binding affinity for human α₂-adrenoceptors is negligible, with a Ki greater than 2,500 nM [2].

I₁ vs. α₂-Adrenoceptor
Head-to-head
>14,000-fold (I₁ Ki 0.178 nM vs. α₂ Ki >2,500 nM)
I₁ selectivity context for CNS research models
Rat PC12 (I₁) and CHO (α₂) binding assays
receptor selectivity off-target profiling CNS

Regioisomeric Specificity

The substitution pattern on the imidazole ring is a critical determinant of biological activity. N-[2-(1H-Imidazol-1-yl)ethyl]acetamide (1-substituted) is an inhibitor of HDAC6 [1] and a high-affinity ligand for I₁ receptors [2]. In contrast, its 4-substituted regioisomer, N-acetylhistamine (CAS 673-49-4), is a natural metabolite of histamine and a biomarker for anaphylactoid reactions [3].

Regioisomeric Specificity
Class-level inference
1-substituted: HDAC6 inhibitor / I₁ ligand vs. 4-substituted: histamine metabolite
Functional roles diverge; regioisomer identity requires review
Based on reported biological activities
structure-activity relationship regioisomerism chemical biology

N-[2-(1H-Imidazol-1-yl)ethyl]acetamide Research Applications


HDAC6 Probe for Epigenetic Studies

Given its 192-fold selectivity for HDAC6 over HDAC1 (IC₅₀ of 124 nM vs. 23,800 nM) [1], this compound serves as a valuable tool for dissecting HDAC6-specific roles in cancer cell migration, protein degradation, and neurodegenerative disease models without confounding effects from Class I HDAC inhibition.

Central I₁ Receptor Ligand

The compound's sub-nanomolar binding affinity for the I₁ imidazoline receptor (Ki = 0.178 nM) and its pronounced selectivity over α₂-adrenoceptors (Ki > 2,500 nM) [2] make it an optimal choice for pharmacological studies aimed at elucidating the role of I₁ receptors in central blood pressure regulation and neuroprotection.

Imidazole Pharmacophore Reference Standard

The well-defined SAR profile—contrasting HDAC inhibition and I₁ receptor binding—positions this compound as a reference standard for computational chemistry and medicinal chemistry campaigns seeking to design novel imidazole-acetamide analogs with improved selectivity or dual-target activity.

Regioisomer Discrimination Analytical Standard

Due to its distinct biological identity from the 4-substituted regioisomer N-acetylhistamine [3], this compound is essential as an analytical standard in LC-MS or GC-MS assays aimed at quantifying synthetic imidazole derivatives in biological matrices, thereby preventing misannotation of endogenous metabolites.

Application
Selection Property
Validation Focus
HDAC6 probe for epigenetic studies
HDAC6 isoform selectivity
HDAC6 pathway-response context
Central I₁ receptor ligand
I₁ binding and selectivity profile
I₁ receptor pathway interpretation
Imidazole pharmacophore reference
Well-defined SAR mapping
Computational and medicinal chemistry review
Regioisomer discrimination standard
Distinct biological identity
Analytical method discrimination review

Technical Documentation Hub

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